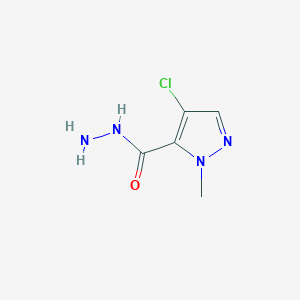

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide

Descripción

Propiedades

IUPAC Name |

4-chloro-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLCIHVXGDFWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be utilized in pharmaceutical and agrochemical applications. The chloro and carbohydrazide groups enhance its reactivity, making it suitable for diverse chemical reactions, including nucleophilic substitutions and cyclizations.

Biological Research

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of drug development. It has shown promise in inhibiting specific enzymes involved in inflammatory and cancer pathways. For instance, studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory responses .

Anticancer Properties

Research indicates that 4-chloro-1-methyl-1H-pyrazole-5-carbohydrazide exhibits significant anticancer activity. A case study highlighted its efficacy against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Medicinal Applications

Anti-inflammatory and Antimicrobial Effects

The compound has been explored for its anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Additionally, it exhibits antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics .

Industrial Applications

Agrochemical Development

In the industrial sector, 4-chloro-1-methyl-1H-pyrazole-5-carbohydrazide is utilized in the synthesis of agrochemicals. Its ability to serve as an intermediate in chemical processes makes it valuable for producing pesticides and herbicides.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of 4-chloro-1-methyl-1H-pyrazole-5-carbohydrazide on NCI-H460 lung cancer cells, revealing an IC50 value of 0.39 µM, indicating potent antitumor activity. This suggests that derivatives of this compound could be developed into effective anticancer agents .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of this compound, demonstrating its capacity to inhibit COX enzymes effectively. This property highlights its potential for developing drugs aimed at treating inflammatory diseases .

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.39 | Induction of apoptosis |

| Similar Derivative | MCF7 | 0.01 | Inhibition of Aurora-A kinase |

| Ethyl Derivative | A549 | 26 | Induction of apoptosis |

Mecanismo De Acción

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific enzyme or target protein being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substituent Variations

- 3-Chloro-1-methyl-1H-pyrazole-4-carbohydrazide (QY-5157): A positional isomer where the chlorine and carbohydrazide groups are swapped (positions 3 and 4).

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (QW-6416) :

Replaces the carbohydrazide with a nitrile (-CN) group. The nitrile’s electron-withdrawing nature reduces nucleophilicity compared to the hydrazide, limiting utility in condensation reactions .

Functional Group Comparisons

Carbohydrazide vs. Carboxylic Acid/Ester Derivatives

- 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 84547-83-1): The carboxylic acid (-COOH) group increases acidity (pKa ~3–4) and water solubility compared to the carbohydrazide.

- Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a): A carboxylate ester derivative with a quinoline substituent. The ester group (-COOCH₃) improves lipophilicity, favoring membrane permeability in drug design, but lacks the hydrazide’s capacity for Schiff base formation .

Carbohydrazide vs. Aldehyde Derivatives

Antipyretic and Anti-inflammatory Activities

- N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines (3): Pyrazole amines exhibit notable antipyretic and anti-inflammatory activities. The carbohydrazide group in 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide may enhance hydrogen-bonding interactions with target enzymes (e.g., cyclooxygenase), though direct activity data are pending .

Antibacterial Potential

- (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide: A triazole-carbohydrazide hybrid demonstrated antibacterial activity via molecular docking studies (AutoDock). The pyrazole-carbohydrazide scaffold may similarly target bacterial DNA gyrase, though structural differences (e.g., triazole vs. pyrazole) affect binding affinity .

Comparative Data Table

Actividad Biológica

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 1-position, along with a carbohydrazide functional group. Its chemical formula is .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide | Chloro at position 4; methyl at position 1 | Antioxidant, antitumor |

The biological activity of 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors that are crucial in cancer cell proliferation and survival. The presence of the carbohydrazide moiety enhances its interactions with cellular proteins and nucleic acids, leading to significant biological effects such as apoptosis induction and cell cycle arrest in cancer cells .

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and SF-268 (brain cancer).

- Inhibitory Concentrations :

In one notable study, derivatives of pyrazole compounds demonstrated the ability to induce apoptosis in A549 lung cancer cells through mechanisms involving mitochondrial dysfunction .

Antimicrobial Activity

Beyond its anticancer properties, 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide has also shown promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating moderate bactericidal effects. The insertion of specific substituents in the pyrazole ring has been correlated with enhanced antimicrobial efficacy .

Case Studies

- Study on Antitumor Activity :

-

Antimicrobial Efficacy Assessment :

- A series of experiments were conducted to assess the antibacterial properties against Escherichia coli and Staphylococcus aureus.

- The compound exhibited notable inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

Q & A

Q. Table 1: Key Reaction Conditions

| Reagent/Condition | Role | Example Application |

|---|---|---|

| POCl₃, 120°C | Cyclizing agent | Formation of pyrazole core |

| DMF/POCl₃ (Vilsmeier) | Formylation agent | Aldehyde intermediate |

Basic: How is the structural characterization of this compound performed?

Answer:

Characterization combines spectral and crystallographic methods:

- Spectral Analysis :

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. For example, C–Cl bonds typically measure ~1.72 Å .

Advanced: How can contradictory spectral and crystallographic data be resolved?

Answer:

Contradictions often arise from dynamic vs. static structural features:

Dynamic Effects : Solution-state NMR may show averaged signals due to tautomerism, while X-ray data reflect static crystal packing. Use variable-temperature NMR to detect tautomeric shifts .

Software Refinement : In SHELXL, apply restraints for disordered atoms or use twin refinement for twinned crystals. For example, thermal parameters (B-factors) > 5 Ų may indicate disorder .

Q. Table 2: Data Discrepancy Resolution

| Technique | Limitation | Mitigation Strategy |

|---|---|---|

| NMR | Tautomerism | VT-NMR, DFT calculations |

| X-ray | Crystal disorder | SHELXL restraints |

Advanced: What methodologies optimize yield in cyclization reactions?

Answer:

Key factors include:

- Reagent Stoichiometry : Excess POCl₃ (1.5–2.0 eq.) ensures complete cyclization .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Catalysis : Adding catalytic iodine (0.1 eq.) accelerates azide-alkyne cyclization in fused pyrazole systems .

Advanced: How is biological activity (e.g., anticonvulsant) evaluated?

Answer:

Pharmacological assays include:

Maximal Electroshock (MES) Test : Mice/rats subjected to 50 mA current; compounds reducing seizure duration ≥50% are considered active .

Subcutaneous Pentylenetetrazol (scPTZ) Test : Measures latency to clonic seizures. Dose-response curves (ED₅₀) quantify efficacy .

Q. Table 3: In Vivo Anticonvulsant Models

| Model | Endpoint | Threshold for Activity |

|---|---|---|

| MES | Tonic hindlimb extension | ≥50% seizure reduction |

| scPTZ | Clonic seizure latency | ED₅₀ ≤ 100 mg/kg |

Advanced: What computational tools predict synthetic feasibility?

Answer:

- Retrosynthesis AI : Tools leverage databases like Reaxys to propose routes. For example, one-step synthesis from 4-chloro-3-methylpyrazole and cyclopropyl bromide via nucleophilic substitution .

- DFT Calculations : Optimize transition states for key steps (e.g., Vilsmeier-Haack formylation) using Gaussian or ORCA .

Advanced: How are steric/electronic effects of substituents analyzed?

Answer:

- Hammett Constants : Quantify electron-withdrawing/donating effects. For example, –Cl (σₚ = 0.23) vs. –CF₃ (σₚ = 0.54) impacts reaction rates .

- X-ray Topology : Hirshfeld surfaces in CrystalExplorer reveal intermolecular interactions (e.g., C–H···O bonds) influenced by substituents .

Basic: What safety protocols apply during synthesis?

Answer:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.